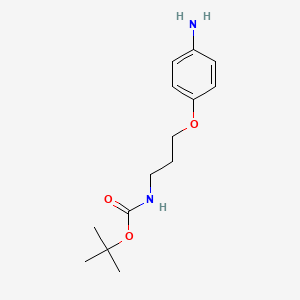

2-(3-formyl-2,5-dimethyl-1H-pyrrol-1-yl)-4-methyl-5-propylthiophene-3-carbonitrile

- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.

- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Vue d'ensemble

Description

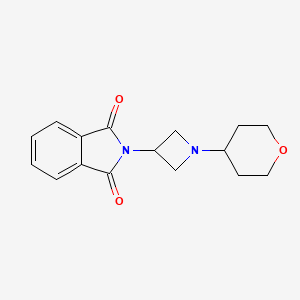

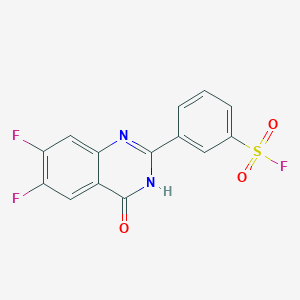

The compound "2-(3-formyl-2,5-dimethyl-1H-pyrrol-1-yl)-4-methyl-5-propylthiophene-3-carbonitrile" is a complex organic molecule that likely contains a pyrrole and thiophene moiety, as suggested by its name. Pyrrole is a five-membered aromatic heterocycle with a nitrogen atom, while thiophene is a sulfur-containing five-membered aromatic heterocycle. The carbonitrile group (-CN) indicates the presence of a nitrile functional group, which is known for its reactivity and usefulness in various chemical transformations.

Synthesis Analysis

Although the specific synthesis of the compound is not detailed in the provided papers, similar compounds have been synthesized through multi-step processes. For example, the synthesis of pyrrole derivatives can involve the Paal-Knorr method, which is a common approach for constructing pyrrole rings . The addition of various substituents to the pyrrole core can be achieved through reactions such as chloroacylation and heterocyclization . These methods could potentially be adapted for the synthesis of the compound .

Molecular Structure Analysis

The molecular structure of pyrrole and thiophene derivatives is characterized by the aromaticity of the rings, which can influence the electronic properties of the molecule. X-ray crystallographic analysis can be used to unambiguously determine the structure of related compounds . The presence of substituents on the rings can significantly affect the molecule's reactivity and interaction with other chemical entities.

Chemical Reactions Analysis

Pyrrole and thiophene derivatives can undergo various chemical reactions. For instance, pyrrole derivatives can react with acyl chlorides, anhydrides, and other reagents to yield a variety of products, including oxopyrazolinylpyridines and pyridopyrimidines . The reactivity of the carbonitrile group also allows for further functionalization of the molecule, which can be useful in the synthesis of more complex derivatives.

Physical and Chemical Properties Analysis

The physical and chemical properties of such compounds are influenced by their molecular structure. The presence of electron-withdrawing groups like carbonitrile can affect the molecule's electron distribution, impacting properties such as solubility, boiling point, and stability. The aromatic nature of pyrrole and thiophene rings contributes to the molecule's planarity and can enhance its ability to participate in π-π interactions, which is relevant in the context of molecular electronics . The electronic transport properties of related compounds have been studied using non-equilibrium Green's function joint with density functional theory, revealing insights into their conductivity and potential as molecular switches .

Applications De Recherche Scientifique

Synthesis and Characterization

2-(3-formyl-2,5-dimethyl-1H-pyrrol-1-yl)-4-methyl-5-propylthiophene-3-carbonitrile is used in the synthesis of complex organic compounds. For example, Xiao Yong-mei (2013) described the synthesis and characterization of a novel nonsteroidal progesterone receptor modulator using similar pyrrole derivatives. This demonstrates the utility of such compounds in creating biologically active molecules (Xiao Yong-mei, 2013).

Antimicrobial Applications

In 2019, a study by M. Hublikar et al. synthesized novel (E)-methyl 2,4-dimethyl-5-(3-oxo-3-phenylprop-1-en-1-yl)-1H-pyrrole-3-carboxylate derivatives, which showed significant antibacterial and antifungal activities. This research highlights the potential of similar pyrrole compounds in antimicrobial applications (Hublikar et al., 2019).

Pharmaceutical Research

Pyrrole derivatives are also crucial in pharmaceutical research. For instance, a 2008 study by A. Fensome et al. explored pyrrole-oxindole progesterone receptor modulators. This study shows the significance of pyrrole compounds like 2-(3-formyl-2,5-dimethyl-1H-pyrrol-1-yl)-4-methyl-5-propylthiophene-3-carbonitrile in developing new pharmaceuticals (Fensome et al., 2008).

Novel Heterocyclic Compounds

Pyrrole derivatives are used to create novel heterocyclic compounds with potential applications in various fields. For example, Simin Vazirimehr et al. (2017) synthesized novel heterocycles containing hexahydroquinoline and pyrrole moieties, showcasing the versatility of pyrrole compounds in synthesizing diverse molecular structures (Vazirimehr et al., 2017).

Safety and Hazards

The compound has a GHS07 pictogram, indicating that it may cause skin irritation, eye irritation, or respiratory irritation . The signal word is "Warning" . For safety, it’s recommended to avoid breathing dust/fume/gas/mist/vapours/spray and to wear protective gloves/protective clothing/eye protection/face protection .

Propriétés

IUPAC Name |

2-(3-formyl-2,5-dimethylpyrrol-1-yl)-4-methyl-5-propylthiophene-3-carbonitrile |

Source

|

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C16H18N2OS/c1-5-6-15-11(3)14(8-17)16(20-15)18-10(2)7-13(9-19)12(18)4/h7,9H,5-6H2,1-4H3 |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

ZUGHKPXUTMPRDM-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCCC1=C(C(=C(S1)N2C(=CC(=C2C)C=O)C)C#N)C |

Source

|

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C16H18N2OS |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

286.4 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![2-(1-(4-fluorophenyl)-4-oxo-1H-pyrazolo[3,4-d]pyrimidin-5(4H)-yl)-N-(4-(trifluoromethoxy)phenyl)acetamide](/img/structure/B3005353.png)

![Ethyl 3-{[(5-chloro-2-methoxyphenyl)amino]sulfonyl}-4-(4-methylphenyl)thiophene-2-carboxylate](/img/structure/B3005357.png)

![6-(tert-butyl)-2-({2-[3,4-dihydro-2(1H)-isoquinolinyl]-2-oxoethyl}sulfanyl)-4-(trifluoromethyl)nicotinonitrile](/img/structure/B3005358.png)

![N-(1-(1-(2,3-dimethylphenyl)-4-oxo-4,5-dihydro-1H-pyrazolo[3,4-d]pyrimidin-6-yl)-3-methyl-1H-pyrazol-5-yl)-2-(3-methoxyphenoxy)acetamide](/img/structure/B3005360.png)

![1-[2-(2,6-Dimethylphenyl)imino-4-methyl-3-(3-morpholin-4-ylpropyl)-1,3-thiazol-5-yl]ethanone](/img/structure/B3005361.png)

![(1-methyl-1H-pyrrol-2-yl)(4-(7,8,9,10-tetrahydropyrazino[1,2-b]indazol-1-yl)piperazin-1-yl)methanone](/img/structure/B3005374.png)